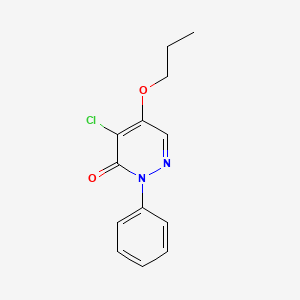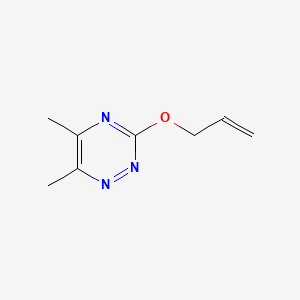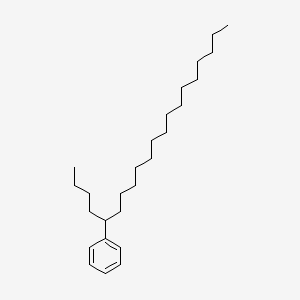
3-Biphenylacetic acid, 4'-chloro-5-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-5-ethoxy-3-biphenylacetic acid is an organic compound with the molecular formula C16H15ClO3 It is a derivative of biphenylacetic acid, characterized by the presence of a chloro group at the 4’ position and an ethoxy group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-5-ethoxy-3-biphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenylacetic acid as the core structure.
Ethoxylation: The ethoxy group is introduced at the 5 position through an etherification reaction, often using ethyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of 4’-Chloro-5-ethoxy-3-biphenylacetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Chloro-5-ethoxy-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Dechlorinated biphenylacetic acid.
Substitution: Various substituted biphenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-5-ethoxy-3-biphenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-Chloro-5-ethoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Vergleich Mit ähnlichen Verbindungen
4’-Chloro-3-biphenylacetic acid: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
5-Ethoxy-3-biphenylacetic acid: Lacks the chloro group, which may influence its pharmacological properties.
Uniqueness: 4’-Chloro-5-ethoxy-3-biphenylacetic acid is unique due to the presence of both chloro and ethoxy groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
61888-61-7 |
|---|---|
Molekularformel |
C16H15ClO3 |
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
2-[3-(4-chlorophenyl)-5-ethoxyphenyl]acetic acid |
InChI |
InChI=1S/C16H15ClO3/c1-2-20-15-8-11(9-16(18)19)7-13(10-15)12-3-5-14(17)6-4-12/h3-8,10H,2,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
QPIRXRZUKZBLNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



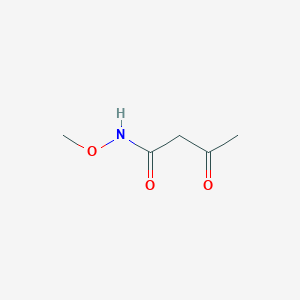
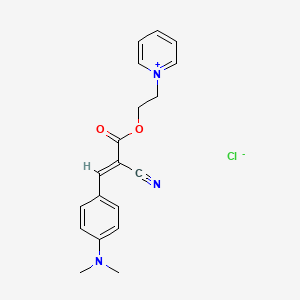
![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)

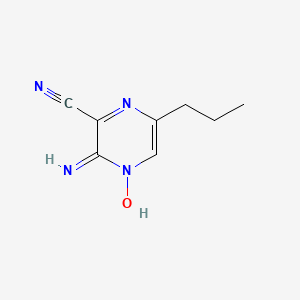
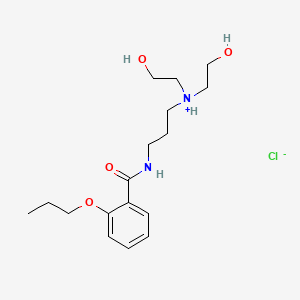
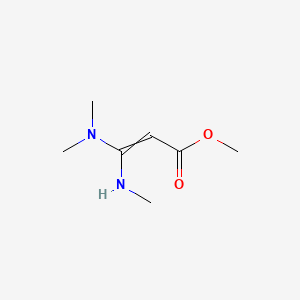
![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)
